molecular formula C21H24O2 B160801 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene CAS No. 10218-57-2

1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene

Cat. No. B160801
Key on ui cas rn: 10218-57-2
M. Wt: 308.4 g/mol
InChI Key: DSKROVAOMFMFPL-UHFFFAOYSA-N
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Patent
US05397802

Procedure details

Bis-(p-methoxyphenyl)-cyclohexylidene methane 28 (FIG. 3) was prepared from methyl cyclohexane carboxylate 26 and p-methoxyphenyl magnesium bromide (Miquel et al., 1963). Dehydration of 27 was accomplished with a mixture of H2SO4 and acetic acid. While 29 was demethylated with iodotrimethylsilane in pyridine, 30 was difficult to isolate, and the demethylation was repeated using n-BuSH/AlCl3. However, the best method found for demethylation involved the use of EtSH/AlCl3 in CH2Cl2. EtSH has a lower boiling point than n-BuSH and offers the advantage of being easier to remove from the reaction mixture. Diphenol 30 underwent a gradual color change, but was obtained pure from the acid hydrolysis of the di-acetate 31.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-methoxyphenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
n-BuSH AlCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
EtSH AlCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7](OC)=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([Mg]Br)=[CH:15][CH:14]=1.[OH:21]S(O)(=O)=O.I[Si](C)(C)C.[CH2:31](S)[CH2:32][CH2:33][CH3:34].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:40][CH2:41]S.[Al+3].[Cl-].[Cl-].[Cl-].CCS.C(S)CCC.[CH3:55][OH:56]>N1C=CC=CC=1.C(Cl)Cl.C(O)(=O)C>[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([C:7]([C:1]2[CH:2]=[CH:3][C:4]([O:56][CH3:55])=[CH:5][CH:6]=2)=[C:31]2[CH2:41][CH2:40][CH2:34][CH2:33][CH2:32]2)=[CH:15][CH:14]=1.[CH:16]1[CH:17]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[C:5]([OH:21])[CH:6]=2)[C:13]([OH:12])=[CH:14][CH:15]=1 |f:4.5.6.7.8,9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(=O)OC
Name
p-methoxyphenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I[Si](C)(C)C
Step Seven
Name
n-BuSH AlCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)S.[Al+3].[Cl-].[Cl-].[Cl-]
Step Eight
Name
EtSH AlCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCS.[Al+3].[Cl-].[Cl-].[Cl-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCS

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to isolate
CUSTOM
Type
CUSTOM
Details
to remove from the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=C1CCCCC1)C1=CC=C(C=C1)OC
Name
Type
product
Smiles
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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